molecular formula C15H11BrN4O2 B6095982 4-amino-N'-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide

4-amino-N'-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide

Cat. No. B6095982
M. Wt: 359.18 g/mol
InChI Key: CYOZAXNTUULXHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-amino-N'-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide, also known as BI-78D3, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of indole hydrazide derivatives and has been found to possess a wide range of biological activities.

Mechanism of Action

The mechanism of action of 4-amino-N'-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide is not fully understood. However, it has been proposed that the compound may inhibit the activity of certain enzymes involved in cancer cell growth and proliferation. It may also induce apoptosis, which is programmed cell death, in cancer cells.
Biochemical and Physiological Effects
This compound has been found to have a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, including topoisomerase IIα and Hsp90, which are involved in cancer cell growth and proliferation. The compound has also been found to induce the expression of certain genes involved in apoptosis and cell cycle regulation.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 4-amino-N'-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide in lab experiments is its wide range of biological activities. The compound has been found to exhibit anti-cancer, anti-inflammatory, and anti-microbial activities, making it a potentially useful compound for studying various biological processes. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which can make it difficult to use in certain experimental setups.

Future Directions

There are several future directions for research on 4-amino-N'-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide. One potential area of research is the development of more efficient synthesis methods for the compound. Another area of research is the identification of the specific enzymes and pathways that are targeted by this compound. This can help to better understand the mechanism of action of the compound and identify potential therapeutic applications. Additionally, further studies are needed to investigate the potential toxicity of this compound and its effects on normal cells.

Synthesis Methods

The synthesis of 4-amino-N'-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide involves the reaction of 2-bromo-5-nitrobenzohydrazide with 5-bromo-2-oxindole in the presence of a base. The resulting product is then reduced to obtain this compound. The synthesis process has been optimized to obtain a high yield of the compound.

Scientific Research Applications

4-amino-N'-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide has been studied extensively for its potential therapeutic applications. It has been found to exhibit anti-cancer, anti-inflammatory, and anti-microbial activities. The compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells.

properties

IUPAC Name

4-amino-N-[(5-bromo-2-hydroxy-1H-indol-3-yl)imino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11BrN4O2/c16-9-3-6-12-11(7-9)13(15(22)18-12)19-20-14(21)8-1-4-10(17)5-2-8/h1-7,18,22H,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYOZAXNTUULXHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)N=NC2=C(NC3=C2C=C(C=C3)Br)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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